- A short and efficient total synthesis of the cytotoxic (+)-goniodiol and (+)-9-deoxygoniopypyrone, Tetrahedron Letters, 1998, 39(40), 7299-7300

Cas no 96422-52-5 (Goniodiol)

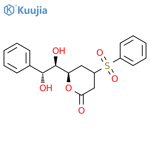

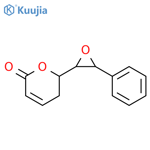

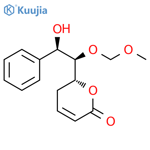

Goniodiol structure

Nombre del producto:Goniodiol

Goniodiol Propiedades químicas y físicas

Nombre e identificación

-

- Goniodiol

- (+)-Goniodiol

- (6R)-6-[(1R,2R)-1,2-Dihydroxy-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one

- (6R)-6-[(1R,2R)-1,2-Dihydroxy-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one (ACI)

- 2H-Pyran-2-one, 6-(1,2-dihydroxy-2-phenylethyl)-5,6-dihydro-, [6R-[6R*(1R*,2R*)]]- (ZCI)

- CHEMBL490371

- SCHEMBL2329557

- (R)-6-((1R,2R)-1,2-Dihydroxy-2-phenylethyl)-5,6-dihydro-2H-pyran-2-one

- (2R)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-2,3-dihydropyran-6-one

- 2H-Pyran-2-one, 6-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-5,6-dihydro-,(6R)-

- DTXSID70242253

- CS-0024530

- 96422-52-5

- AKOS032948955

- FS-8637

- HY-N3964

- (6R)-6-[(1R,2R)-1,2-DIHYDROXY-2-PHENYLETHYL]-5,6-DIHYDROPYRAN-2-ONE

- DA-73844

- (2R)-2-((1R,2R)-1,2-dihydroxy-2-phenylethyl)-2,3-dihydropyran-6-one

- DTXCID70164744

- [ "" ]

-

- Renchi: 1S/C13H14O4/c14-11-8-4-7-10(17-11)13(16)12(15)9-5-2-1-3-6-9/h1-6,8,10,12-13,15-16H,7H2/t10-,12-,13+/m1/s1

- Clave inchi: RTNQVKQMVIXUPZ-RTXFEEFZSA-N

- Sonrisas: [C@@H]([C@H]1CC=CC(=O)O1)(O)[C@@H](C1C=CC=CC=1)O

Atributos calculados

- Calidad precisa: 234.089

- Masa isotópica única: 234.089

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 17

- Cuenta de enlace giratorio: 3

- Complejidad: 294

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 3

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 66.8A^2

- Xlogp3: 1

Propiedades experimentales

- Color / forma: Oil

- Denso: 1.3±0.1 g/cm3

- Punto de ebullición: 488.2±40.0 °C at 760 mmHg

- Punto de inflamación: 192.1±20.8 °C

- índice de refracción: 1.597

- PSA: 66.76000

- Logp: 0.95260

- Presión de vapor: 0.0±1.3 mmHg at 25°C

Goniodiol Información de Seguridad

- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313

- Instrucciones de Seguridad: H303+H313+H333

- Condiciones de almacenamiento:Store at 4 ℃, better at -4 ℃

Goniodiol PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4159-1 mg |

Goniodiol |

96422-52-5 | 1mg |

¥2355.00 | 2022-04-26 | ||

| TargetMol Chemicals | TN4159-5mg |

Goniodiol |

96422-52-5 | 5mg |

¥ 3230 | 2024-07-20 | ||

| TargetMol Chemicals | TN4159-1 ml * 10 mm |

Goniodiol |

96422-52-5 | 1 ml * 10 mm |

¥ 3330 | 2024-07-20 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G95360-5mg |

Goniodiol |

96422-52-5 | ,HPLC≥98% | 5mg |

¥4640.0 | 2023-09-07 | |

| TargetMol Chemicals | TN4159-5 mg |

Goniodiol |

96422-52-5 | 98% | 5mg |

¥ 3,230 | 2023-07-11 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4159-1 mL * 10 mM (in DMSO) |

Goniodiol |

96422-52-5 | 1 mL * 10 mM (in DMSO) |

¥ 3330 | 2023-09-07 | ||

| A2B Chem LLC | AX16081-5mg |

2H-Pyran-2-one, 6-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-5,6-dihydro-,(6R)- |

96422-52-5 | 98.0% | 5mg |

$577.00 | 2024-07-18 |

Goniodiol Métodos de producción

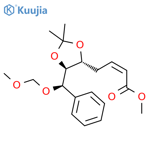

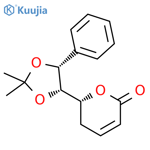

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane

Referencia

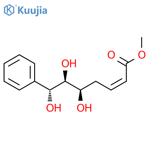

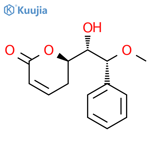

Synthetic Routes 2

Condiciones de reacción

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ; overnight, 50 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referencia

- An efficient total synthesis of (+)-goniodiol, Synthesis, 2011, (5), 821-825

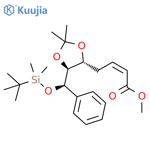

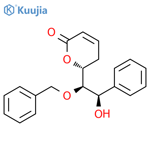

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene

Referencia

- A short and general approach to the synthesis of styryllactones: (+)-Goniodiol, its acetates and β-trifluoromethyl derivative, (+)-7-epi-Goniodiol and (+)-9-deoxygoniopypyrone, Synlett, 2002, (8), 1265-1268

Synthetic Routes 4

Condiciones de reacción

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 0 °C; 2 h, rt

Referencia

- Stereoselective total synthesis of leiocarpin C and (+)-goniodiol, Synthesis, 2010, (17), 3004-3012

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Water , (6R)-5,6-Dihydro-6-[(2S,3S)-3-phenyl-2-oxiranyl]-2H-pyran-2-one ; 24 h, 60 °C

Referencia

- Biosynthesis-Inspired Total Synthesis of Bioactive Styryllactones (+)-Goniodiol, (6S,7S,8S)-Goniodiol, (-)-Parvistone D, and (+)-Parvistone E, Journal of Natural Products, 2016, 79(8), 2060-2065

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Acetic acid Solvents: Water ; 30 min, 80 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referencia

- A highly enantioselective total synthesis of (+)-goniodiol, Organic & Biomolecular Chemistry, 2006, 4(9), 1698-1706

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 6 h, -78 °C

Referencia

- A concise enantioselective synthesis of (+)-goniodiol and (+)-8-methoxygoniodiol via Co-catalyzed HKR of anti-(2SR,3RS)-3-methoxy-3-phenyl-1,2-epoxypropane, Tetrahedron Letters, 2011, 52(3), 438-440

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ; 1 h, rt

Referencia

- A concise synthesis of (+)-goniodiol using a catalytic hetero Diels-Alder/allylboration sequence, Synlett, 2005, (9), 1462-1464

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Acetic acid Solvents: Acetic acid , Water

Referencia

- A chemoenzymatic synthesis of the styryllactone (+)-goniodiol from naphthalene, Journal of the Chemical Society, 2002, (14), 1622-1624

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Iron chloride (FeCl3) Solvents: Dichloromethane ; 5 h, rt

Referencia

- Facile stereoselective syntheses of goniodiol, 8-epi-goniodiol and 9-deoxygoniopypyrone, Tetrahedron Letters, 2007, 48(27), 4679-4682

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

Referencia

- Stereoselective Syntheses of (+)-Goniodiol, (-)-8-Epigoniodiol, and (+)-9-Deoxygoniopypyrone via Alkoxyallylboration and Ring-Closing Metathesis, Journal of Organic Chemistry, 2002, 67(21), 7547-7550

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Acetic acid Solvents: Water ; 0.5 h, 80 °C; 80 °C → 0 °C

1.2 Solvents: Water ; pH 7

1.3 Reagents: Sodium chloride Solvents: Water

1.2 Solvents: Water ; pH 7

1.3 Reagents: Sodium chloride Solvents: Water

Referencia

- A total synthesis of the styryllactone (+)-goniodiol from naphthalene, Australian Journal of Chemistry, 2003, 56(6), 585-595

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; rt

Referencia

- The first stereoselective and the total synthesis of Leiocarpin C and total synthesis of (+)-Goniodiol, Tetrahedron Letters, 2008, 49(48), 6765-6767

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Acetic acid Solvents: Water

Referencia

- A total synthesis of (+)-Goniodiol using an anomeric oxygen-to-carbon rearrangement, Journal of the Chemical Society, 1998, (19), 3125-3126

Goniodiol Raw materials

- (6R)-5,6-Dihydro-6-[(1R,2R)-2-hydroxy-1-(methoxymethoxy)-2-phenylethyl]-2H-pyran-2-one

- Methyl (2Z)-4-[(4R,5S)-5-[(R)-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-butenoate

- (6R)-5,6-Dihydro-6-[(1R,2R)-2-hydroxy-2-phenyl-1-(phenylmethoxy)ethyl]-2H-pyran-2-one

- 2H-Pyran-2-one, 5,6-dihydro-6-[(2R,3R)-3-phenyloxiranyl]-, (6R)-

- 2H-Pyran-2-one, 6-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]tetrahydro-4-(phenylsulfonyl)-, (6R)-

- 2H-Pyran-2-one,6-[(4S,5R)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-yl]-5,6-dihydro-, (6R)-

- Methyl (2Z)-4-[(4R,5S)-5-[(R)-(methoxymethoxy)phenylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-butenoate

- Methyl (2Z,5R,6S,7R)-5,6,7-trihydroxy-7-phenyl-2-heptenoate

- (+)-8-Methoxygoniodiol

Goniodiol Preparation Products

Goniodiol Literatura relevante

-

1. A total synthesis of (+)-Goniodiol using an anomeric oxygen-to-carbon rearrangementDarren J. Dixon,Steven V. Ley,Edward W. Tate J. Chem. Soc. Perkin Trans. 1 1998 3125

-

2. A chemoenzymatic synthesis of the styryllactone (+)-goniodiol from naphthaleneMartin G. Banwell,Mark J. Coster,Ochitha P. Karunaratne,Jason A. Smith J. Chem. Soc. Perkin Trans. 1 2002 1622

-

Subhash P. Chavan,Harshali S. Khatod,Tamal Das,Kumar Vanka RSC Adv. 2016 6 50721

-

4. Goniodiol and 9-deoxygoniopypyrone: syntheses and absolute configurationsMasayoshi Tsubuki,Kazuo Kanai,Toshio Honda J. Chem. Soc. Chem. Commun. 1992 1640

-

5. Total synthesis of the natural goniodiol-8-monoacetate from cinnamyl alcoholZhi-Cai Yang,Wei-Shan Zhou J. Chem. Soc. Chem. Commun. 1995 743

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos Alcohol/Éter

- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos Pyrans Dihidropiranonas

- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos Pyrans Piranonas y derivados Dihidropiranonas

96422-52-5 (Goniodiol) Productos relacionados

- 96405-62-8(Goniotriol)

- 136778-40-0(Goniodiol diacetate)

- 96422-53-6(2H-Pyran-2-one,6-[(1R,2R)-1-(acetyloxy)-2-hydroxy-2-phenylethyl]-5,6-dihydro-, (6R)-)

- 144429-71-0(2H-Pyran-2-one, 6-[2-(acetyloxy)-1-hydroxy-2-phenylethyl]-5,6-dihydro-,[6R*(1S*,2R*)]-)

- 2470437-08-0(1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylidenecyclobutane-1-carboxylic acid)

- 167626-77-9(7-METHYL-1H-BENZO[D][1,2,3]TRIAZOLE-5-CARBOXYLIC ACID)

- 1138445-10-9(1-(1,1-Difluoroethyl)-3,5-difluorobenzene)

- 2866323-93-3(2-Azabicyclo[3.1.0]hexane, 1-(trifluoromethyl)-, hydrochloride (1:1))

- 2248362-51-6(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetate)

- 1208782-01-7(N-1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl-4-oxo-4H-chromene-2-carboxamide)

Proveedores recomendados

上海贤鼎生物科技有限公司

Miembros de la medalla de oro

Proveedor de China

Lote

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

pengshengyue

Miembros de la medalla de oro

Proveedor de China

Lote

Nanjing jingzhu bio-technology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

钜澜化工科技(青岛)有限公司

Miembros de la medalla de oro

Proveedor de China

Lote